N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine
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Overview
Description
N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine is an organic compound that features a pyrrole ring and a butylamine side chain. This compound is of interest due to its unique structure, which combines the properties of pyrrole and butylamine, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with butan-1-amine in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrolinones.
Reduction: The compound can be reduced to form pyrrolidines.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrrolinones
Reduction: Pyrrolidines
Substitution: N-substituted pyrroles
Scientific Research Applications
N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The pyrrole ring can interact with biological macromolecules, influencing their function and activity. The butylamine side chain can enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
Butan-1-amine: A simple aliphatic amine with similar basicity but lacking the aromatic pyrrole ring.
Pyrrole: An aromatic heterocycle with similar reactivity but lacking the butylamine side chain.
N-substituted pyrroles: Compounds with various substituents on the pyrrole ring, offering different reactivity and properties.
Uniqueness
N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine is unique due to its combination of a pyrrole ring and a butylamine side chain, providing a balance of aromatic and aliphatic properties. This dual nature enhances its versatility in chemical reactions and broadens its range of applications in scientific research and industry.
Biological Activity
N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its unique structure, which includes a pyrrole ring and an amine group. The synthesis of this compound typically involves the condensation reaction between pyrrole derivatives and butan-1-amine. Various synthetic pathways have been explored to optimize yield and purity.
1. Anti-inflammatory Activity
Recent studies have demonstrated that this compound exhibits notable anti-inflammatory properties. In vitro tests using RAW264.7 cells showed that the compound significantly inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-induced inflammation models. Specifically, at a concentration of 6.0 µM, the compound reduced NO secretion by approximately 49.70% compared to controls, indicating its potential as an anti-inflammatory agent .
Compound | NO Inhibition (%) | Concentration (µM) |
---|---|---|
PDTC | 58.27 ± 4.19 | 6.0 |
Title Compound | 49.70 ± 3.62 | 6.0 |
2. Antioxidant Activity
The antioxidant potential of this compound has also been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Preliminary findings suggest that the compound effectively scavenges free radicals, thereby contributing to its overall protective effects against oxidative stress.
The anti-inflammatory effects of this compound are hypothesized to be mediated through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha. The compound appears to modulate signaling pathways associated with inflammation, potentially involving NF-kB and MAPK pathways.
Case Study 1: In Vitro Evaluation
In a controlled laboratory setting, this compound was tested against various inflammatory stimuli. The results indicated that this compound could serve as a promising candidate for further development as an anti-inflammatory drug.
Case Study 2: Comparative Analysis with Other Compounds
A comparative study involving other known anti-inflammatory agents revealed that this compound exhibited comparable efficacy to established drugs like PDTC, highlighting its potential therapeutic relevance .
Properties
CAS No. |
77934-44-2 |
---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
N-butyl-1-(1H-pyrrol-2-yl)methanimine |
InChI |
InChI=1S/C9H14N2/c1-2-3-6-10-8-9-5-4-7-11-9/h4-5,7-8,11H,2-3,6H2,1H3 |
InChI Key |
KGUFMFOWCRQLME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=CC1=CC=CN1 |
Origin of Product |
United States |
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